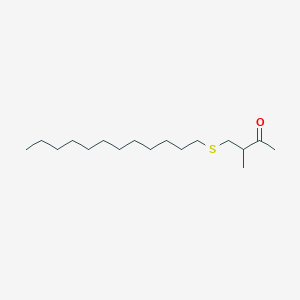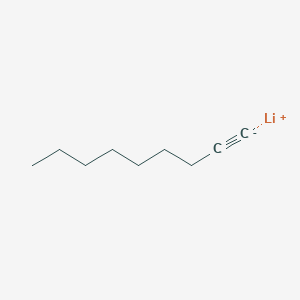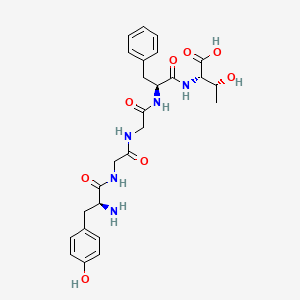![molecular formula C14H14N2O2 B14612543 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione CAS No. 56976-55-7](/img/structure/B14612543.png)
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione, which is then further reacted with methylating agents to introduce the dimethyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of excitatory neurotransmission by acting as a non-competitive antagonist of AMPA receptors. This interaction prevents excessive neuronal firing, thereby exerting its anticonvulsant effects .
相似化合物的比较
Similar Compounds
Phthalazine-1,4-dione: A closely related compound with similar structural features but lacking the dimethyl groups.
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Pyrazine derivatives: Another class of diazines with comparable chemical properties.
Uniqueness
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione stands out due to its unique combination of the pyridazine and phthalazine rings, along with the presence of dimethyl groups.
属性
CAS 编号 |
56976-55-7 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3 |
InChI 键 |
FJUFFRZSZPLFSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CN2C(=O)C3=CC=CC=C3C(=O)N2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)




